molecular formula C16H20N2O2 B2643410 1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2195370-87-5

1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2643410
CAS No.: 2195370-87-5
M. Wt: 272.348
InChI Key: NVJFOZJTHOAROW-UHFFFAOYSA-N
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Description

1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a 2-(2-methylphenyl)acetyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Acylation of Piperazine: The piperazine ring is first acylated with 2-(2-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Formation of Prop-2-en-1-one Moiety: The acylated piperazine is then reacted with an appropriate aldehyde or ketone under basic conditions to form the prop-2-en-1-one moiety. Common bases used include sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the carbonyl carbon, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[4-(2-Phenylacetyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.

    1-[4-(2-Benzoyl)piperazin-1-yl]prop-2-en-1-one: Contains a benzoyl group instead of the 2-(2-methylphenyl)acetyl group.

Uniqueness: 1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the 2-(2-methylphenyl)acetyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-15(19)17-8-10-18(11-9-17)16(20)12-14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFOZJTHOAROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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